2-Methyl-4-(4-chlorophenyl)-2-butanol
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Overview
Description
2-Methyl-4-(4-chlorophenyl)-2-butanol is an organic compound with a molecular formula of C11H15ClO It is a secondary alcohol with a chlorophenyl group attached to the butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-chlorophenyl)-2-butanol can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 2-methyl-2-butanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group being reduced to the corresponding alcohol.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-chlorophenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: 2-Methyl-4-(4-chlorophenyl)-2-butanone or 2-Methyl-4-(4-chlorophenyl)butanoic acid.
Reduction: 2-Methyl-4-(4-chlorophenyl)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-(4-chlorophenyl)-2-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-4-(4-chlorophenyl)-2-butanol exerts its effects involves interactions with specific molecular targets. The alcohol group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the chlorophenyl group can participate in hydrophobic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenyl-2-butanol: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
4-(4-Chlorophenyl)-2-butanol: Lacks the methyl group, affecting its steric and electronic properties.
2-Methyl-4-(4-bromophenyl)-2-butanol:
Uniqueness
2-Methyl-4-(4-chlorophenyl)-2-butanol is unique due to the presence of both the methyl and chlorophenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEDIIWBJAOSPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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